3-((Ethylamino)methyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Ethylamino)methyl)pentan-3-ol is an organic compound with the molecular formula C8H19NO. It is a tertiary alcohol and is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-((Ethylamino)methyl)pentan-3-ol can be synthesized through several methods. One common method involves the reaction of ethylmagnesium bromide with butanone under Grignard reaction conditions. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((Ethylamino)methyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary or primary alcohols .
Scientific Research Applications
3-((Ethylamino)methyl)pentan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of sedatives and anticonvulsants.
Mechanism of Action
The mechanism of action of 3-((Ethylamino)methyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to sedative or anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with similar structural features but different functional groups.
3-Methylpentan-3-ol: Another tertiary alcohol with a similar carbon backbone but different substituents.
Uniqueness
3-((Ethylamino)methyl)pentan-3-ol is unique due to its ethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-(ethylaminomethyl)pentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-8(10,5-2)7-9-6-3/h9-10H,4-7H2,1-3H3 |
InChI Key |
SZHUATXEZJGJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.